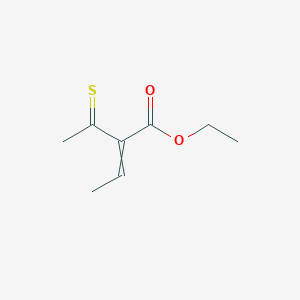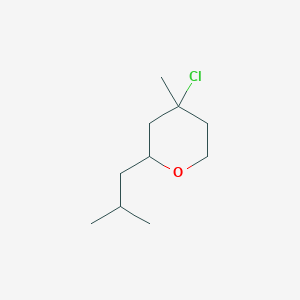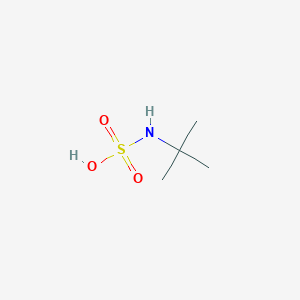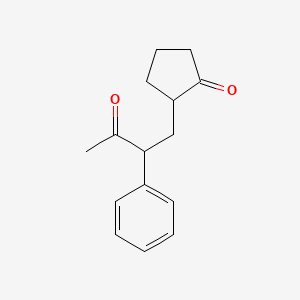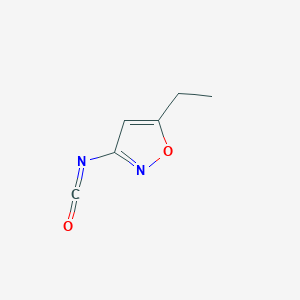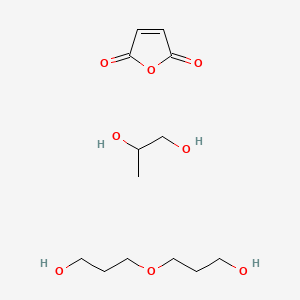
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 2,5-furandione with oxybis[propanol] and 1,2-propanediol, resulting in a material that exhibits excellent thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, including coatings, adhesives, and composite materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol typically involves a polycondensation reaction. The reaction is carried out by heating 2,5-furandione with oxybis[propanol] and 1,2-propanediol in the presence of a catalyst, such as a strong acid or base. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired polymer with high molecular weight and uniformity.
Industrial Production Methods: In industrial settings, the production of this polymer is often carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The reactants are continuously fed into the reactor, and the polymerization reaction is monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups, such as hydroxyl or carboxyl groups, which can enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its molecular weight or altering its mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups, allowing for the customization of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens, alkylating agents, and acylating agents, are used under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while reduction can produce lower molecular weight polymers with altered mechanical properties.
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as nanocomposites and functionalized polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its use in medical devices, such as implants and prosthetics, due to its excellent mechanical properties and resistance to degradation.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction applications.
Wirkmechanismus
The mechanism of action of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol involves its ability to form strong intermolecular interactions with other materials. The polymer’s unique structure allows it to interact with various molecular targets, such as proteins, enzymes, and other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can enhance the polymer’s performance in specific applications, such as improving the adhesion of coatings or the stability of drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,1′-oxybis[2-propanol]
- 2,5-Furandione, polymer with 2,2′-oxybis[ethanol] and 1,1′-oxybis[2-propanol]
- 1,3-Isobenzofurandione, polymer with 1,2-ethanediol, 2,5-furandione and oxybis[propanol]
Comparison: Compared to these similar compounds, 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol exhibits unique properties, such as higher thermal stability and mechanical strength. Its ability to undergo various chemical reactions and form strong intermolecular interactions makes it a versatile material for a wide range of applications. Additionally, its biocompatibility and resistance to degradation make it particularly suitable for medical and biological applications.
Eigenschaften
CAS-Nummer |
56083-98-8 |
|---|---|
Molekularformel |
C13H24O8 |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C4H2O3.C3H8O2/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;1-3(5)2-4/h7-8H,1-6H2;1-2H;3-5H,2H2,1H3 |
InChI-Schlüssel |
QDTSMQDYNURYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Verwandte CAS-Nummern |
56083-98-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
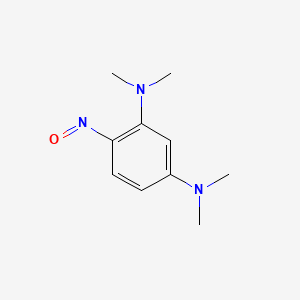
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
